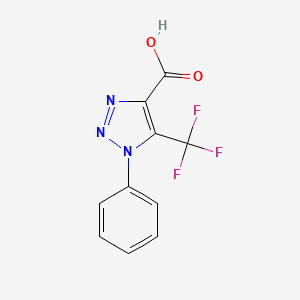![molecular formula C7H13ClN2O B1421433 1,7-Diazaspiro[3.5]nonan-2-on-Hydrochlorid CAS No. 1235441-38-9](/img/structure/B1421433.png)
1,7-Diazaspiro[3.5]nonan-2-on-Hydrochlorid
Übersicht
Beschreibung
1,7-Diazaspiro[35]nonan-2-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride acts as a covalent inhibitor of the KRAS G12C protein . It binds to the switch-II pocket of KRAS G12C, as revealed by X-ray complex structural analysis . This interaction results in the inhibition of the KRAS protein, thereby preventing its role in promoting cell proliferation and differentiation .
Biochemical Pathways
The inhibition of the KRAS G12C protein by 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride affects the RAS signaling pathway . This pathway is crucial for transmitting signals from the cell membrane to the nucleus, which influences cell growth and differentiation . By inhibiting the KRAS protein, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of 1,7-Diazaspiro[3The compound has been reported to havefavorable metabolic stability , which suggests it may have good bioavailability
Result of Action
The result of the action of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is the inhibition of tumor growth . By inhibiting the KRAS G12C protein, the compound disrupts the RAS signaling pathway, which is often overactive in cancer cells . This disruption can lead to the suppression of tumor growth .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a suitable diamine with a cyclic ketone in the presence of a strong acid, such as hydrochloric acid, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride
- 1,7-Diazaspiro[3.5]nonan-2-one
Comparison
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it has shown promising results as a covalent inhibitor of KRAS G12C, highlighting its potential in cancer therapy .
Eigenschaften
IUPAC Name |
1,7-diazaspiro[3.5]nonan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOYALRWGEWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


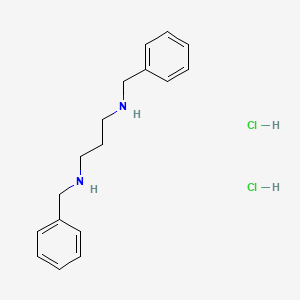

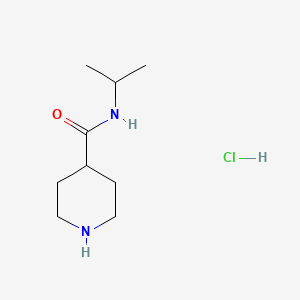
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride](/img/structure/B1421359.png)
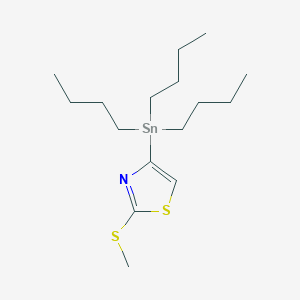
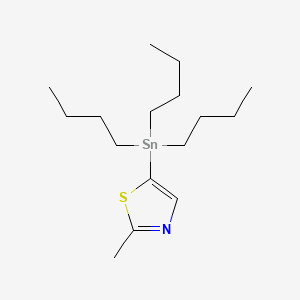
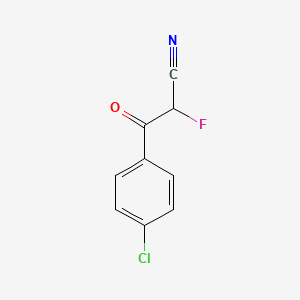
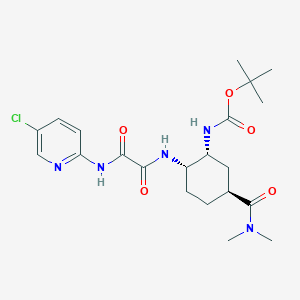



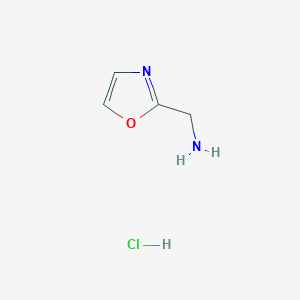
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
